molecular formula C13H26O10S B606482 Carboxy-PEG5-sulfonic acid CAS No. 1817735-38-8

Carboxy-PEG5-sulfonic acid

Número de catálogo: B606482
Número CAS: 1817735-38-8
Peso molecular: 374.4
Clave InChI: BNXDKCHNWPCUMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carboxy-PEG5-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:

    PEG Functionalization: The PEG chain is first functionalized with a carboxylic acid group. This can be achieved by reacting PEG with succinic anhydride in the presence of a catalyst.

    Sulfonation: The functionalized PEG is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide. This step introduces the sulfonic acid group into the molecule.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions

Carboxy-PEG5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Amide Coupling: Coupling agents like EDC or HATU.

    Halogenation: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Carboxy-PEG5-sulfonic acid plays a crucial role in enhancing drug delivery systems due to its ability to improve solubility and biocompatibility.

Enhanced Solubility and Stability

The incorporation of PEG chains enhances the solubility of hydrophobic drugs, allowing for better dispersion in biological fluids. For instance, PEGylated nanoparticles have shown increased circulation times in vivo, reducing liver uptake and improving tumor targeting through the enhanced permeability and retention (EPR) effect .

Bioconjugation for Targeted Therapy

This compound is utilized as a non-cleavable linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for targeted cancer therapies . The ability to connect different ligands via this linker facilitates the development of more effective therapeutic agents.

Surface Modification

The compound is also employed in surface modification applications, particularly for metal oxides and nanoparticles.

Metal Oxide Functionalization

This compound can modify metal oxide surfaces, such as silica or titanium dioxide, enhancing their hydrophilicity and interaction with biological molecules. This property is crucial for developing biosensors and other diagnostic tools .

Nanoparticle Stabilization

When used to functionalize nanoparticles, this compound improves their dispersion and stability in aqueous environments. This stabilization is vital for applications in drug delivery systems where consistent particle behavior is required .

Biomedical Applications

The biomedical potential of this compound extends beyond drug delivery.

Diagnostic Applications

The compound's ability to facilitate site-specific labeling of biomolecules makes it valuable for diagnostic purposes. By conjugating imaging agents to proteins or antibodies via this compound, researchers can enhance the sensitivity and specificity of various assays.

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the development of antibody-drug conjugates, which combine the targeting ability of antibodies with the cytotoxic effects of drugs. This approach allows for targeted treatment of cancers while minimizing side effects associated with traditional chemotherapy .

Case Studies

StudyApplicationFindings
An et al., 2018PROTAC DevelopmentDemonstrated that this compound effectively linked ligands for targeted protein degradation, enhancing therapeutic efficacy .
Vinothini et al., 2024Nanoparticle Drug DeliveryShowed improved cellular uptake and reduced cytotoxicity of paclitaxel-loaded PEGylated nanoparticles compared to non-PEGylated counterparts .
Creative BiolabsBioconjugationHighlighted the utility of this compound in creating stable conjugates for various biomedical applications .

Mecanismo De Acción

The mechanism of action of Carboxy-PEG5-sulfonic acid involves its role as a linker in bio-conjugation and PROTAC synthesis. In PROTACs, the compound serves as a bridge between a ligand that targets an E3 ubiquitin ligase and a ligand that targets the desired protein. This allows for the selective degradation of target proteins via the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

Chemical Identity :

  • IUPAC Name : Carboxy-pentaethylene glycol sulfonic acid
  • CAS Number : 1817735-38-8
  • Molecular Formula : C₁₃H₂₆O₁₀S
  • Molecular Weight : 374.4 g/mol
  • Structure : Comprises a polyethylene glycol (PEG) chain (5 ethylene oxide units) terminated with a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H) group .

Key Properties :

  • Solubility : Highly soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
  • Functional Groups : Dual reactivity from -COOH (amide coupling) and -SO₃H (esterification, nucleophilic substitution) .
  • Applications: PROTAC Linker: Connects E3 ligase ligands to target proteins for proteasomal degradation . Bioconjugation: Modifies proteins, peptides, and nucleic acids to enhance stability and reduce immunogenicity . Polymer Chemistry: Serves as a monomer for synthesizing hydrogels or functionalized polymers .

Structural and Functional Analogues

The following table compares Carboxy-PEG5-sulfonic acid with structurally or functionally related PEG-based linkers:

Compound Molecular Formula Molecular Weight PEG Length Functional Groups Key Applications Solubility References
This compound C₁₃H₂₆O₁₀S 374.4 5 -COOH, -SO₃H PROTACs, drug delivery, protein modification Water, DMSO, DMF
Carboxy-PEG4-sulfonic acid C₁₁H₂₂O₉S 330.36 4 -COOH, -SO₃H Antibody-drug conjugates (ADCs) Water, THF
Cbz-N-amido-PEG2-acid C₁₄H₁₉NO₆ 297.30 2 Cbz-protected -NH₂, -COOH Peptide synthesis, controlled release systems DCM, DMF
t-Boc-N-amido-PEG3-sulfonic acid C₁₂H₂₅NO₈S 343.39 3 Boc-protected -NH₂, -SO₃H Polymer chemistry, pH-sensitive carriers Organic solvents

Key Differences and Research Findings

PEG Chain Length

  • This compound (PEG5) exhibits superior aqueous solubility compared to shorter-chain analogues (e.g., PEG2 or PEG4) due to increased hydrophilicity .
  • Steric Effects : Longer PEG chains (e.g., PEG5) reduce steric hindrance in bioconjugation, enabling efficient binding to bulky biomolecules like antibodies .

Functional Group Reactivity

  • Sulfonic Acid (-SO₃H) vs. Carboxylic Acid (-COOH) :
    • The sulfonic acid group in this compound enables strong ionic interactions and esterification reactions, unlike compounds with only -COOH (e.g., Cbz-N-amido-PEG2-acid) .
    • -COOH groups facilitate amide bond formation with primary amines, critical for PROTAC assembly .
  • Protecting Groups :
    • Boc- or Cbz-protected linkers (e.g., t-Boc-N-amido-PEG3-sulfonic acid) require deprotection steps before conjugation, adding complexity to synthesis workflows .

Performance in Experimental Studies

  • Biocompatibility : this compound demonstrates lower cytotoxicity in vitro compared to sulfonated aromatic compounds (e.g., 5-sulfosalicylic acid) due to its PEG backbone .
  • Thermal Stability : Retains integrity at -20°C, whereas Boc-protected analogues degrade under acidic conditions .

Actividad Biológica

Carboxy-PEG5-sulfonic acid is a specialized compound that plays a significant role in various biological applications, particularly in drug delivery and protein engineering. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) backbone with both carboxylic acid and sulfonic acid functional groups. This unique structure enhances its solubility and stability, making it an effective linker in bioconjugation processes.

  • Molecular Formula : C₁₁H₂₃O₈S
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1817735-38-8

This compound primarily functions as a non-cleavable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its mechanism involves:

  • Targeting Specificity : The compound facilitates the selective degradation of target proteins via the ubiquitin-proteasome system.
  • Biochemical Interactions : The carboxylic and sulfonic acid groups can engage in various biochemical pathways, enhancing the bioavailability and efficacy of conjugated biomolecules.

Cellular Effects

This compound significantly influences cellular processes by modifying the properties of biomolecules. Key effects include:

  • Enhanced Solubility : It improves the solubility of proteins and peptides, which is crucial for effective drug formulation.
  • Stability Improvement : The compound stabilizes biomolecules against degradation, thus prolonging their functional lifespan in biological systems.

Dosage Effects

Research indicates that dosage impacts the biological activity of this compound:

  • Low Dosage : Enhances solubility and stability with minimal toxicity.
  • High Dosage : While it maintains efficacy, excessive amounts may lead to cytotoxic effects, necessitating careful dosage optimization in therapeutic applications .

Applications in Research and Medicine

This compound is utilized across various fields:

  • Drug Delivery Systems : Its ability to enhance solubility and stability makes it ideal for formulating drug delivery systems that require prolonged circulation times in vivo.
  • Bioconjugation Techniques : It serves as a linker for attaching drugs to antibodies or other biomolecules, facilitating targeted therapy.
  • PROTAC Development : The compound is integral to developing PROTACs, which are designed to induce targeted protein degradation for therapeutic purposes .

1. PROTAC Development

In a study focusing on PROTACs, this compound was employed to create chimeric molecules that selectively degrade oncogenic proteins. The results demonstrated enhanced anti-tumor activity compared to traditional therapies.

2. Drug Delivery Enhancement

A comparative study on drug delivery systems showed that formulations using this compound exhibited improved pharmacokinetics and reduced off-target effects compared to non-modified counterparts. The enhanced circulation time was attributed to the PEGylation effect, which reduced recognition by the mononuclear phagocyte system (MPS) .

Summary of Research Findings

Study FocusKey Findings
PROTAC DevelopmentEnhanced anti-tumor activity through selective degradation of target proteins.
Drug Delivery SystemsImproved pharmacokinetics and reduced toxicity with PEGylation .
Bioconjugation TechniquesEffective linker for attaching drugs to biomolecules for targeted therapy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Carboxy-PEG5-sulfonic acid?

  • Methodological Answer : Synthesis typically involves coupling a sulfonic acid group to a PEG5 backbone with a terminal carboxyl group. For characterization, use nuclear magnetic resonance (NMR) to confirm molecular structure (e.g., verifying PEG chain length and sulfonic acid attachment) and high-performance liquid chromatography (HPLC) to assess purity. Dynamic light scattering (DLS) can evaluate hydrodynamic radius in aqueous solutions, critical for applications in drug delivery .

Q. How does this compound enhance drug delivery systems?

  • Methodological Answer : The compound’s sulfonic acid group enables pH-dependent solubility, while the PEG5 chain improves biocompatibility. To test drug-loading efficiency, conjugate the compound with model drugs (e.g., doxorubicin) via carbodiimide chemistry, and quantify encapsulation efficiency using UV-Vis spectroscopy. Stability studies in simulated physiological conditions (e.g., PBS at pH 7.4) should include monitoring drug release kinetics over 24–72 hours .

Q. What analytical techniques are critical for confirming the purity of this compound?

  • Methodological Answer : Use triple-detection GPC (gel permeation chromatography) with refractive index, light scattering, and viscometry to confirm molecular weight and polydispersity. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., sulfonic acid at ~1040 cm⁻¹). For trace impurities, employ mass spectrometry (LC-MS) with electrospray ionization .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in aqueous solutions under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at pH 3–9 (37°C) for 1–4 weeks. Monitor degradation via HPLC and quantify sulfonic acid dissociation using titration. To enhance stability, explore co-formulation with cyclodextrins or ionic crosslinkers (e.g., Ca²⁺ ions), and validate using circular dichroism (CD) spectroscopy to detect conformational changes .

Q. What strategies resolve discrepancies in reported bioactivity data of this compound-conjugated biomolecules?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to identify confounding variables (e.g., batch-to-batch variability in PEG chain length). Replicate key studies under controlled conditions, standardizing conjugation ratios (e.g., 1:10 molar ratio of drug:PEG) and purification methods (e.g., dialysis vs. size-exclusion chromatography). Use meta-analysis to statistically reconcile differences in bioactivity metrics (e.g., IC₅₀ values) .

Q. How can computational modeling predict the interaction of this compound with biological membranes?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model PEG5-sulfonic acid’s behavior in lipid bilayers. Parameterize sulfonic acid’s pKa using quantum mechanics (QM) calculations. Validate predictions with experimental data from surface plasmon resonance (SPR) to measure binding affinity to lipid models .

Q. What experimental designs mitigate batch variability in this compound synthesis for reproducible biomaterial fabrication?

  • Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Use response surface methodology (RSM) to identify critical factors (e.g., sulfonation time). Validate reproducibility across ≥3 independent batches via ANOVA, comparing key metrics like polydispersity index (PDI) and zeta potential .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in cell culture models?

  • Methodological Answer : Re-evaluate cytotoxicity assays (e.g., MTT vs. LDH) under standardized conditions, controlling for cell type (e.g., HEK293 vs. HepG2), serum concentration, and exposure duration. Perform flow cytometry to distinguish apoptosis from necrosis. Cross-validate findings with in vivo toxicity studies in rodent models, monitoring liver/kidney biomarkers .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound-based drug delivery?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For multi-variable datasets (e.g., pH, temperature), employ multivariate ANOVA (MANOVA) or machine learning algorithms (e.g., random forests) to identify interaction effects .

Q. How can researchers validate the role of this compound in enhancing nanoparticle targeting efficiency?

  • Methodological Answer : Compare targeting efficacy in vitro (e.g., receptor-overexpressing cells) and in vivo (e.g., xenograft models) using fluorescently labeled nanoparticles. Quantify cellular uptake via confocal microscopy and flow cytometry. For specificity, block receptors with competitive inhibitors (e.g., free ligands) and measure reduction in uptake .

Propiedades

IUPAC Name

3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDKCHNWPCUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167331
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-38-8
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxy-PEG5-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Carboxy-PEG5-sulfonic acid
Reactant of Route 3
Reactant of Route 3
Carboxy-PEG5-sulfonic acid
Reactant of Route 4
Reactant of Route 4
Carboxy-PEG5-sulfonic acid
Reactant of Route 5
Reactant of Route 5
Carboxy-PEG5-sulfonic acid
Reactant of Route 6
Reactant of Route 6
Carboxy-PEG5-sulfonic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.